molecular formula C9H11NO2 B1285393 1-(4-Amino-3-methoxyphenyl)ethanone CAS No. 22106-40-7

1-(4-Amino-3-methoxyphenyl)ethanone

Cat. No. B1285393
CAS RN: 22106-40-7
M. Wt: 165.19 g/mol
InChI Key: LNRPHCWGORQWPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-Amino-3-methoxyphenyl)ethanone has been explored in various studies. For instance, the synthesis of trans- and cis-isomers of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone has been achieved, demonstrating the ability to create complex molecules with multiple substituents on the phenyl ring . Another study focused on the condensation of 1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal, leading to the formation of isoflavones and further reactions with N,O- and N,N-binucleophiles to yield various heterocycles . These studies indicate that the core structure of 1-(4-Amino-3-methoxyphenyl)ethanone can be modified to produce a wide range of compounds with potential biological activity.

Molecular Structure Analysis

X-ray diffraction techniques have been employed to investigate the molecular structure of related compounds. For example, the solid-state structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone was determined, revealing a monoclinic system with specific cell dimensions and angles . Additionally, the isomeric structures of (E)-1-[4-(2-hydroxy-5-methoxybenzylideneamino)-phenyl]ethanone and its analog were characterized by X-ray diffraction and optimized using density functional theory (DFT) . These analyses provide insights into the three-dimensional arrangement of atoms in the molecules and the potential for intramolecular interactions, such as hydrogen bonding, which can influence the chemical behavior of the compounds.

Chemical Reactions Analysis

The reactivity of compounds structurally related to 1-(4-Amino-3-methoxyphenyl)ethanone has been studied, showing that they can participate in various chemical reactions. The condensation reactions involving 1-(2,4-dihydroxyphenyl)ethanone have led to the formation of isoflavones and subsequent heterocyclization to produce different heterocycles . These findings suggest that the amino and methoxy substituents on the phenyl ring can influence the reactivity and the types of chemical transformations that the molecule can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 1-(4-Amino-3-methoxyphenyl)ethanone have been examined, particularly in terms of their behavior in different solvent media. The total energies of the title compounds decrease with increasing solvent polarity, indicating solvent-dependent stability . Additionally, DFT calculations have been used to assess the molecular electrostatic potentials (MEP) of the compounds, providing information on the distribution of electronic charge within the molecules, which is relevant for understanding their reactivity and interactions with other molecules .

Scientific Research Applications

Synthesis of Novel Compounds

  • Antimicrobial Activity : Novel Schiff bases were synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from 1-(3-fluoro-4-methoxyphenyl)ethanone. Some of these derivatives exhibited significant antimicrobial activity (Puthran et al., 2019).

  • Preparation of Heterocyclic Compounds : In another study, 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones were synthesized, leading to compounds useful in various chemical and medicinal applications (Kwiecień & Szychowska, 2006).

  • Isoflavone Synthesis : The use of 1-(2,4-dihydroxyphenyl)ethanone and 1-(2-hydroxy-4-methoxyphenyl)ethanone in condensation reactions led to the formation of isoflavones, a compound class with various biological activities (Moskvina et al., 2015).

Crystallographic and Structural Studies

  • Crystal Structure Analysis : The crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime was analyzed, contributing to the understanding of molecular conformations in this class of compounds (Rao et al., 2014).

  • Molecular Structure Characterization : The synthesis and structure characterization of novel aromatic hydrazones derived from 1-(4-methoxyphenyl) ethanone provided insights into their potential applications in medicinal chemistry (Tian, 2011).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

1-(4-amino-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRPHCWGORQWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579026
Record name 1-(4-Amino-3-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-3-methoxyphenyl)ethanone

CAS RN

22106-40-7
Record name 1-(4-Amino-3-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PG Alsabeh - 2013 - dalspace.library.dal.ca
The use of homogeneous organometallic catalysis for otherwise challenging chemical transformations is a concept that has gained significant interest in recent decades, providing …
Number of citations: 2 dalspace.library.dal.ca

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